REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:19][C:20]1[C:21]([O:31][CH3:32])=[N:22][C:23]([C:27]([F:30])([F:29])[F:28])=[C:24]([Br:26])[CH:25]=1.[CH:33](OC)=[O:34]>C1COCC1>[Br:19][C:20]1[C:21]([O:31][CH3:32])=[N:22][C:23]([C:27]([F:30])([F:29])[F:28])=[C:24]([Br:26])[C:25]=1[CH:33]=[O:34]
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Name
|
|
Quantity
|
0.46 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
1.31 mL
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Type
|
reactant
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC(=C(C1)Br)C(F)(F)F)OC
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.276 mL
|
Type
|
reactant
|
Smiles
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C(=O)OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After the reaction was stirred for another 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was slowly added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
STIRRING
|
Details
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stirred for 30 min at room temperature
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Duration
|
30 min
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Type
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CUSTOM
|
Details
|
Then the mixture was quenched by the addition of saturated aqueous ammonium chloride solution
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
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The combined organic phases were washed sequentially with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel; 15% ethyl acetate/hexanes as eluant)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C(=C(N=C1OC)C(F)(F)F)Br
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |